Cas no 1171011-46-3 (3-[(1-ethyl-1H-pyrazol-5-yl)methoxy]propanoic acid)

3-[(1-ethyl-1H-pyrazol-5-yl)methoxy]propanoic acid structure
1171011-46-3 structure
商品名:3-[(1-ethyl-1H-pyrazol-5-yl)methoxy]propanoic acid
CAS番号:1171011-46-3
MF:C9H14N2O3
メガワット:198.219062328339
CID:5291250

3-[(1-ethyl-1H-pyrazol-5-yl)methoxy]propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-((1-Ethyl-1H-pyrazol-5-yl)methoxy)propanoic acid
    • 3-[(1-ethyl-1H-pyrazol-5-yl)methoxy]propanoic acid
    • STK353251
    • Propanoic acid, 3-[(1-ethyl-1H-pyrazol-5-yl)methoxy]-
    • インチ: 1S/C9H14N2O3/c1-2-11-8(3-5-10-11)7-14-6-4-9(12)13/h3,5H,2,4,6-7H2,1H3,(H,12,13)
    • InChIKey: ZSWQDVAMDXXVRF-UHFFFAOYSA-N
    • ほほえんだ: O(CCC(=O)O)CC1=CC=NN1CC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 6
  • 複雑さ: 187
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • トポロジー分子極性表面積: 64.4

3-[(1-ethyl-1H-pyrazol-5-yl)methoxy]propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8565-500MG
3-[(1-ethyl-1H-pyrazol-5-yl)methoxy]propanoic acid
1171011-46-3 95%
500MG
¥ 2,989.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8565-5G
3-[(1-ethyl-1H-pyrazol-5-yl)methoxy]propanoic acid
1171011-46-3 95%
5g
¥ 13,444.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8565-500.0mg
3-[(1-ethyl-1H-pyrazol-5-yl)methoxy]propanoic acid
1171011-46-3 95%
500.0mg
¥2990.0000 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8565-5.0g
3-[(1-ethyl-1H-pyrazol-5-yl)methoxy]propanoic acid
1171011-46-3 95%
5.0g
¥13443.0000 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8565-100MG
3-[(1-ethyl-1H-pyrazol-5-yl)methoxy]propanoic acid
1171011-46-3 95%
100MG
¥ 1,122.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8565-10G
3-[(1-ethyl-1H-pyrazol-5-yl)methoxy]propanoic acid
1171011-46-3 95%
10g
¥ 22,407.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8565-250MG
3-[(1-ethyl-1H-pyrazol-5-yl)methoxy]propanoic acid
1171011-46-3 95%
250MG
¥ 1,795.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8565-1G
3-[(1-ethyl-1H-pyrazol-5-yl)methoxy]propanoic acid
1171011-46-3 95%
1g
¥ 4,481.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8565-100mg
3-[(1-ethyl-1H-pyrazol-5-yl)methoxy]propanoic acid
1171011-46-3 95%
100mg
¥1122.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8565-250mg
3-[(1-ethyl-1H-pyrazol-5-yl)methoxy]propanoic acid
1171011-46-3 95%
250mg
¥1794.0 2024-04-25

3-[(1-ethyl-1H-pyrazol-5-yl)methoxy]propanoic acid 関連文献

3-[(1-ethyl-1H-pyrazol-5-yl)methoxy]propanoic acidに関する追加情報

Comprehensive Analysis of 3-[(1-ethyl-1H-pyrazol-5-yl)methoxy]propanoic acid (CAS No. 1171011-46-3)

3-[(1-ethyl-1H-pyrazol-5-yl)methoxy]propanoic acid (CAS No. 1171011-46-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound, often referred to by its CAS number 1171011-46-3, features a pyrazole core linked to a propanoic acid moiety via an ether bridge, making it a versatile intermediate in synthetic chemistry. Researchers are particularly interested in its potential applications in drug discovery, where its molecular framework could serve as a building block for bioactive molecules.

One of the key reasons for the growing interest in 3-[(1-ethyl-1H-pyrazol-5-yl)methoxy]propanoic acid is its relevance to modern medicinal chemistry. The compound's structure aligns with current trends in designing small-molecule inhibitors and modulators for enzymes and receptors. For instance, its pyrazole ring is a common pharmacophore found in many FDA-approved drugs, which underscores its potential in developing new therapeutics. Recent studies have explored its utility in targeting inflammatory pathways, a hot topic in biomedical research due to the rising prevalence of chronic inflammatory diseases.

In addition to its pharmaceutical applications, CAS 1171011-46-3 has also been investigated in agrochemical formulations. The compound's stability and functional groups make it a candidate for developing novel pesticides or herbicides, addressing the global demand for sustainable crop protection solutions. This aligns with the increasing focus on green chemistry and environmentally friendly agrochemicals, a trend driven by regulatory pressures and consumer awareness.

From a synthetic perspective, the preparation of 3-[(1-ethyl-1H-pyrazol-5-yl)methoxy]propanoic acid involves straightforward organic reactions, such as etherification and ester hydrolysis, which are well-documented in the literature. However, optimizing its yield and purity remains a challenge for industrial-scale production, a topic frequently searched by process chemists and chemical engineers. Recent advancements in flow chemistry and catalytic methods could offer solutions to these challenges, making the compound more accessible for large-scale applications.

The compound's physicochemical properties, including its solubility, melting point, and stability under various conditions, are critical for its practical use. These parameters are often queried by researchers in pharmaceutical development and material science, as they influence formulation strategies and shelf-life considerations. For example, its moderate solubility in polar solvents like ethanol and DMSO makes it suitable for biological assays, while its stability at room temperature ensures ease of handling in laboratory settings.

Another area of interest is the patent landscape surrounding 1171011-46-3. Several patents have been filed for derivatives of this compound, highlighting its commercial potential. This is particularly relevant for intellectual property professionals and R&D teams looking to innovate while navigating competitive markets. The compound's versatility in forming derivatives with enhanced bioactivity or selectivity is a key driver of this patent activity.

In conclusion, 3-[(1-ethyl-1H-pyrazol-5-yl)methoxy]propanoic acid (CAS No. 1171011-46-3) represents a promising candidate for multiple applications, from drug discovery to agrochemical development. Its structural features, combined with the growing demand for innovative solutions in these fields, position it as a compound of significant interest. Future research will likely focus on optimizing its synthesis, exploring new derivatives, and validating its biological activities, making it a staple in the toolkit of modern chemists and researchers.

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はかる:250.0mg/500.0mg/1.0g/5.0g
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